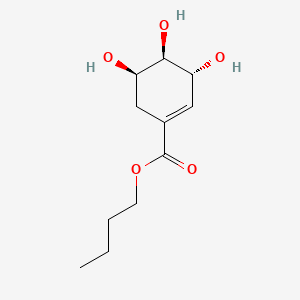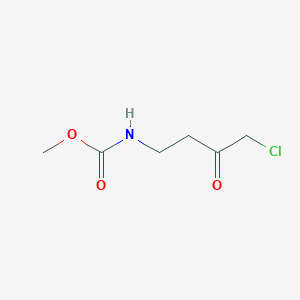
methyl N-(4-chloro-3-oxobutyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-(4-chloro-3-oxobutyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a methyl group, a chloro-substituted butyl chain, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-chloro-3-oxobutyl)carbamate typically involves the reaction of a chloro-substituted butylamine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:
Starting Materials: 4-chloro-3-oxobutylamine and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of solid-supported catalysts and automated systems further enhances the efficiency of the process.
化学反应分析
Types of Reactions
Methyl N-(4-chloro-3-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaSMe) can be used under mild conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of 4-chloro-3-oxobutyric acid derivatives.
Reduction: Formation of 4-chloro-3-hydroxybutylcarbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学研究应用
Methyl N-(4-chloro-3-oxobutyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of methyl N-(4-chloro-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
相似化合物的比较
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity but lacking the chloro-substituted butyl chain.
Ethyl N-(4-chloro-3-oxobutyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
tert-Butyl N-(4-chloro-3-oxobutyl)carbamate: Contains a tert-butyl group, offering different steric and electronic properties.
Uniqueness
Methyl N-(4-chloro-3-oxobutyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the oxo functionality allows for targeted interactions in chemical reactions and potential biological activities.
属性
分子式 |
C6H10ClNO3 |
|---|---|
分子量 |
179.60 g/mol |
IUPAC 名称 |
methyl N-(4-chloro-3-oxobutyl)carbamate |
InChI |
InChI=1S/C6H10ClNO3/c1-11-6(10)8-3-2-5(9)4-7/h2-4H2,1H3,(H,8,10) |
InChI 键 |
UFGQIMIKXVVHTK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCCC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


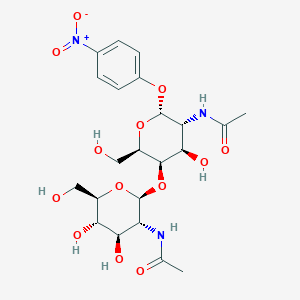
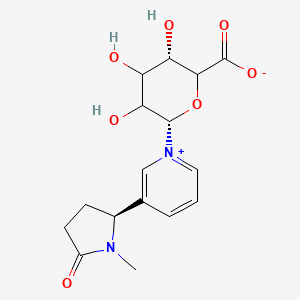
![4-(3-Oxo-2,8-diazaspiro[4.5]decan-2-yl)benzonitrile](/img/structure/B13844744.png)
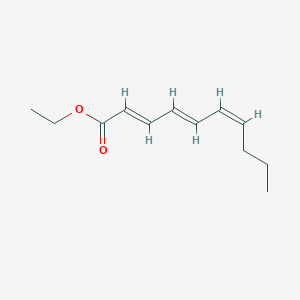
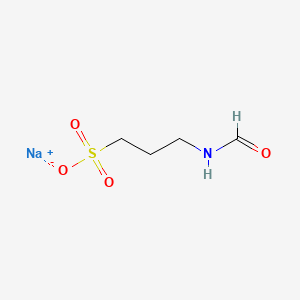

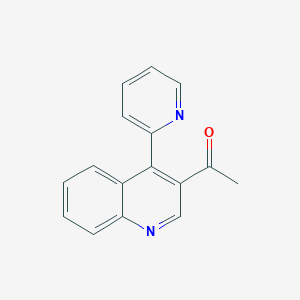
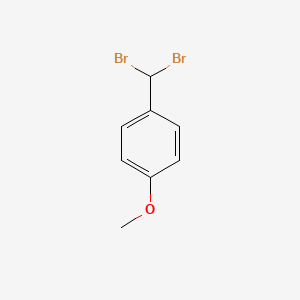
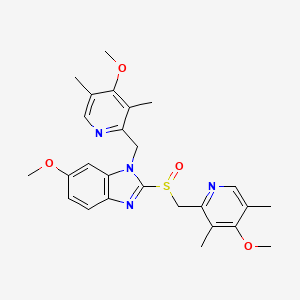
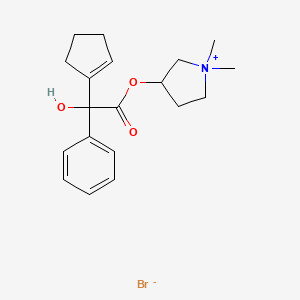
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)
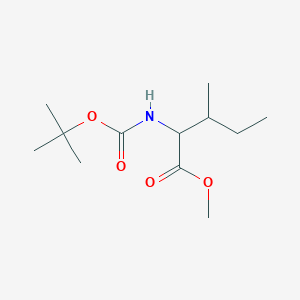
![(2S,5R)-5-acetyloxy-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]hexanoate](/img/structure/B13844844.png)
